![molecular formula C4H9N3O2 B1366206 2-[(Carbamoylmethyl)amino]acetamide CAS No. 21954-96-1](/img/structure/B1366206.png)
2-[(Carbamoylmethyl)amino]acetamide
Overview
Description
2-[(Carbamoylmethyl)amino]acetamide, also known as glycylcarbamide, is an organic chemical compound. It has a CAS Number of 21954-96-1 and a molecular weight of 131.13 . The IUPAC name for this compound is 2,2’-azanediyldiacetamide .
Synthesis Analysis
There are five synthetic routes to produce amides, which could potentially be applied to the synthesis of 2-[(Carbamoylmethyl)amino]acetamide . These include nitrile conversion and the acyl nucleophilic substitution reactions of acid halides, acid anhydrides, and carboxylic acids . Nitriles can be converted to amides, and this reaction can be acid or base catalyzed . Carboxylic acid can be converted to amides by using DCC as an activating agent .Molecular Structure Analysis
The InChI code for 2-[(Carbamoylmethyl)amino]acetamide is 1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9) . This indicates the presence of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The melting point of 2-[(Carbamoylmethyl)amino]acetamide is between 141-143 degrees Celsius .Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) in "ACS Omega" explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, emphasizing its role in drug development (Magadum & Yadav, 2018).
Synthesis of Opioid Kappa Agonists : Barlow et al. (1991) in "Journal of Medicinal Chemistry" described the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including 2-[(Carbamoylmethyl)amino]acetamide derivatives, for evaluating their biological properties as opioid kappa agonists (Barlow et al., 1991).
Pyrolin Derivatives Synthesis for Pharmacological Potential : Chalenko et al. (2019) synthesized pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. Their study, published in "Farmatsevtychnyi zhurnal," highlighted the importance of these compounds in pharmacology, particularly their anti-exudative properties (Chalenko et al., 2019).
Role in Anti-Ulcerogenic Activity : Iwai et al. (1987), in "Chemical & Pharmaceutical Bulletin," examined 2-(E-2-alkenoylamino)ethyl carbamoylmethyl sulfides, closely related to 2-[(Carbamoylmethyl)amino]acetamide, for their inhibitory effects on gastric secretion and ulceration in rats (Iwai et al., 1987).
Differentiation of Tumor Cells : Haces et al. (1987) in "Journal of Medicinal Chemistry" researched hexamethylenebis[acetamide] analogues, including structures similar to 2-[(Carbamoylmethyl)amino]acetamide, for their potential in inducing differentiation of tumor cells to nonmalignant phenotypes (Haces et al., 1987).
Formation in Interstellar Medium : Foo et al. (2018) in "Molecular Astrophysics" explored the formation of acetamide, a molecule containing a structure similar to 2-[(Carbamoylmethyl)amino]acetamide, in the interstellar medium. This study provides insight into the cosmic chemistry of complex organic molecules (Foo et al., 2018).
Synthesis and Crystal Structure Analysis : Banerjee et al. (1991) determined the crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, offering insights into its structural properties and potential pharmaceutical applications (Banerjee et al., 1991).
Catalysis in Alkene Epoxidation : Serafimidou et al. (2008) in "Catalysis Communications" studied manganese(II) complexes of imidazole-based acetamide, related to 2-[(Carbamoylmethyl)amino]acetamide, as catalysts for alkene epoxidation. This research contributes to the field of catalysis and organic synthesis (Serafimidou et al., 2008).
Antimalarial Activities : Guan et al. (2005) in "Antimicrobial Agents and Chemotherapy" explored the antimalarial activities of acetamides, which include derivatives of 2-[(Carbamoylmethyl)amino]acetamide. This research is significant for the development of new antimalarial treatments (Guan et al., 2005).
properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMBEFYZNDKFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407823 | |
Record name | 2-[(carbamoylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carbamoylmethyl)amino]acetamide | |
CAS RN |
21954-96-1 | |
Record name | 2-[(carbamoylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(carbamoylmethyl)amino]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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